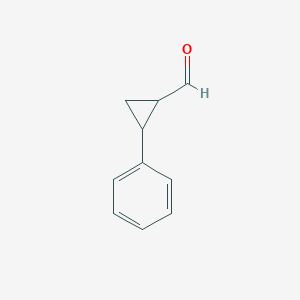
2-Phenylcyclopropane-1-carbaldehyde
Übersicht
Beschreibung
2-Phenylcyclopropane-1-carbaldehyde is a chemical compound with the CAS Number: 67074-44-6 . It has a molecular weight of 146.19 and is a solid in physical form . The IUPAC name for this compound is 2-phenylcyclopropanecarbaldehyde .
Molecular Structure Analysis
The InChI code for 2-Phenylcyclopropane-1-carbaldehyde is 1S/C10H10O/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,7,9-10H,6H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
2-Phenylcyclopropane-1-carbaldehyde is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not found in the search results.Wissenschaftliche Forschungsanwendungen
Addition to Tetramesityldigermene
Research by Samuel and Baines (2003) studied the reaction of carbonyl compounds, including 2-Phenylcyclopropane-1-carbaldehyde, with tetramesityldigermene. They found that this reaction produces two diastereomers of a formal [2+2] cycloadduct, indicating a zwitterionic intermediate mechanism in the addition process to digermenes (Samuel & Baines, 2003).
Synthesis of Quinoline Ring Systems
A 2018 review by Hamama et al. covered the synthesis of quinoline ring systems and reactions, where 2-Phenylcyclopropane-1-carbaldehyde and related analogs play a significant role in constructing fused or binary quinoline-cord heterocyclic systems (Hamama et al., 2018).
Prins-Type Cyclization
Kumar, Dey, and Banerjee (2018) reported a TiX4-mediated Prins-type cyclization of cyclopropane carbaldehydes. This process is significant for the stereoselective construction of strained hexahydrooxonines and bicyclized products, demonstrating the versatility of cyclopropane carbaldehydes in organic synthesis (Kumar, Dey, & Banerjee, 2018).
Photoreduction Studies
Research conducted by Funke and Cerfontain in 1976 explored the photochemistry of cyclopropane-carbaldehyde, revealing intricate details about the primary chemical processes and product formation upon irradiation, which is crucial for understanding the photochemical behavior of such compounds (Funke & Cerfontain, 1976).
Synthesis of Bioactive Compounds
Alcaide and Almendros (2001, 2002) discussed the use of 4-oxoazetidine-2-carbaldehydes in the synthesis of a wide range of substances of biological interest. Their dual reactivity has been utilized in diastereoselective processes for preparing α-amino acids, β-amino acids, amino sugars, and complex natural products (Alcaide & Almendros, 2001, 2002).
Cycloisomerization to Indole Carbaldehydes
Kothandaraman et al. (2011) reported a gold(I)-catalyzed cycloisomerization of specific alcohols to form 1H-indole-2-carbaldehydes. This process exemplifies the role of catalysis in transforming cyclopropane carbaldehydes into valuable products (Kothandaraman et al., 2011).
Eigenschaften
IUPAC Name |
2-phenylcyclopropane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,7,9-10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJRXMZXDBSURR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400311 | |
| Record name | 2-phenylcyclopropane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylcyclopropane-1-carbaldehyde | |
CAS RN |
67074-44-6 | |
| Record name | 2-phenylcyclopropane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[[4-(4-Ethoxyanilino)-4-oxobutanoyl]amino]carbamoyl]benzoic acid](/img/structure/B1364866.png)
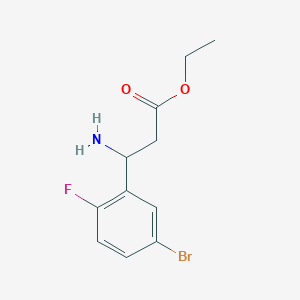
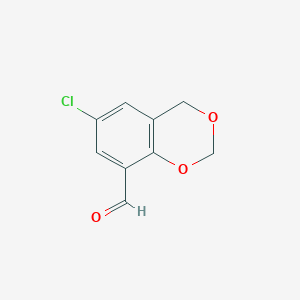
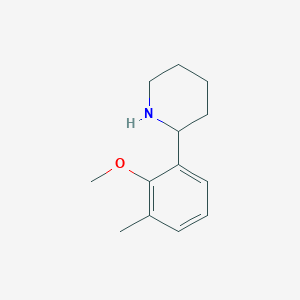
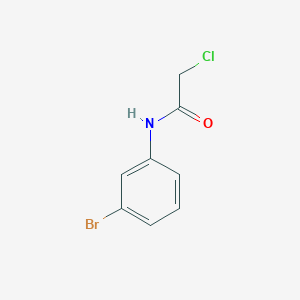
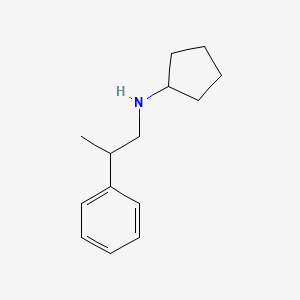
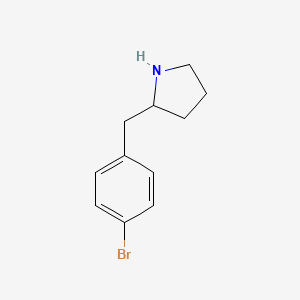
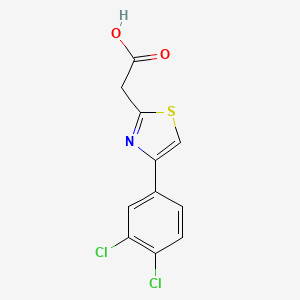
![2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B1364890.png)
![1-[(5-methylthiophen-2-yl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1364892.png)
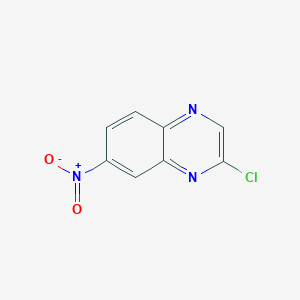
![2-[[(4-Methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364895.png)
![2-[(4-Carbamoylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364896.png)
